2-Methylimidazo[1,2-a]pyridin-8-ol
Overview
Description
2-Methylimidazo[1,2-a]pyridin-8-ol is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are crucial for the production of target products and key intermediates .Molecular Structure Analysis
The molecular structure of 2-Methylimidazo[1,2-a]pyridin-8-ol consists of total 20 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 aromatic hydroxyl(s), 1 Imidazole(s) and 1 Pyridine(s) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
2-Methylimidazo[1,2-a]pyridin-8-ol has a molecular weight of 148.16 . It is a yellow to brown solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
"Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation : Aqueous syntheses of methylimidazo[1,2-a]pyridines, including 2-methylimidazo[1,2-a]pyridin-8-ol, have been reported without any deliberate addition of catalysts. This process also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan, Rao, & Adimurthy, 2013).
Synthesis of Substituted Imidazo[4,5-b]pyridines : An efficient approach to synthesize 1-methylimidazo[4,5-b]pyridine derivatives, related to 2-methylimidazo[1,2-a]pyridin-8-ol, has been developed using a key intermediate product obtained from 2-amino-3-methylaminopyridine (Xing, Liu, & Wu, 2013).
Biological and Pharmacological Applications
Cytotoxic Activity of Derivatives : Derivatives of 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for cytotoxic activity, with notable efficacy against certain cell cycle-dependent kinases (Vilchis-Reyes et al., 2010).
Antiinflammatory and Analgesic Properties : Certain carboxylic acids derived from 2-methylimidazo[1,2-a]pyridine have shown antiinflammatory and analgesic properties, making them potential candidates for pharmaceutical applications (Abignente et al., 1982).
Potential as Antiulcer Agents : Specific substituted imidazo[1,2-a]pyridines demonstrate antiulcer activity, suggesting their potential as antiulcer agents (Kaminski et al., 1989).
Fluorescent Properties
- Fluorescent Organic Compounds : Imidazo[1,2-a]pyridine derivatives, related to 2-methylimidazo[1,2-a]pyridin-8-ol, have been studied for their fluorescent properties, indicating potential applications in material science and molecular imaging (Tomoda et al., 1999).
Synthesis Methodologies
Ionic Liquid Promoted Synthesis : 3-Aminoimidazo[1,2-a]pyridines, a class including 2-methylimidazo[1,2-a]pyridin-8-ol, have been synthesized using ionic liquids, indicating a more sustainable and efficient synthetic pathway (Shaabani, Soleimani, & Maleki, 2006).
Palladium- and Copper-Catalyzed Aminations : Novel 6-aminoimidazo[1,2-a]pyridine derivatives, related to 2-methylimidazo[1,2-a]pyridin-8-ol, have been prepared using palladium- or copper-catalyzed methods, expanding the possibilities for synthesizing various imidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003).
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYLVGNKWERLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356259 | |
Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyridin-8-ol | |
CAS RN |
79707-11-2 | |
Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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